α4β2 Receptor Binding Affinity: nAChR Agonist 2 vs. Reference Agonist Varenicline
nAChR agonist 2 demonstrates high-affinity binding to the α4β2 nAChR with a dissociation constant (Kd) of 26 nM [1]. This value positions it as a high-affinity tool compound, albeit with lower affinity than the ultra-high-affinity partial agonist varenicline (Ki = 0.04 nM) [2]. This distinction is crucial for experimental design: nAChR agonist 2 may be less prone to prolonged receptor occupancy or desensitization artifacts observed with varenicline in certain assay formats [3].
| Evidence Dimension | Binding affinity for α4β2 nAChR |
|---|---|
| Target Compound Data | Kd = 26 nM |
| Comparator Or Baseline | Varenicline: Ki = 0.04 nM |
| Quantified Difference | 650-fold lower affinity for nAChR agonist 2 relative to varenicline |
| Conditions | Radioligand binding assays; [3H]cytisine displacement (varenicline); computational modeling and experimental Kd (nAChR agonist 2) |
Why This Matters
This difference informs selection based on assay sensitivity requirements and the need to avoid varenicline's ultra-high affinity and complex partial agonism, which can complicate data interpretation in acute functional assays.
- [1] Huang X, et al. J Med Chem. 2006;49(26):7661-7674. PMID: 17181149. View Source
- [2] BindingDB BDBM221048. Varenicline affinity data (Ki = 0.04 nM) for human α4β2 nAChR. View Source
- [3] Papke RL, et al. Insights Into the Differential Desensitization of α4β2 Nicotinic Acetylcholine Receptor Isoforms. Mol Pharmacol. 2023;104(3):115-130. PMID: 37321845. View Source
